Di(oxetan-3-yl)amine can be synthesized through various organic reactions involving oxetane derivatives. The synthesis often utilizes starting materials that are readily available in chemical laboratories, making it accessible for research purposes.
This compound falls under the classification of oxetanes, which are cyclic ethers. It can also be categorized as an amine due to the presence of the amine functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of di(oxetan-3-yl)amine typically involves several key steps:
Advanced techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) are employed to characterize the synthesized compound and confirm its structure. The use of X-Ray crystallography can also provide precise structural data for crystalline forms of di(oxetan-3-yl)amine .
Di(oxetan-3-yl)amine features a central amine group bonded to two oxetane rings. The molecular formula is represented as , indicating six carbon atoms, eleven hydrogen atoms, and one nitrogen atom.
The molecular weight of di(oxetan-3-yl)amine is approximately 113.16 g/mol. The bond angles and lengths within the oxetane rings are influenced by the ring strain, which affects reactivity and stability .
Di(oxetan-3-yl)amine can participate in various chemical reactions, including:
The stability of di(oxetan-3-yl)amine under different reaction conditions has been studied, revealing that while some derivatives remain stable, others may decompose under basic conditions .
The mechanism by which di(oxetan-3-yl)amine exerts its effects often involves its interaction with biological targets such as enzymes or receptors. The oxetane moiety may enhance binding affinity due to its unique steric and electronic properties.
Research indicates that modifications on the oxetane rings can significantly influence biological activity, making this compound a candidate for drug development .
Di(oxetan-3-yl)amine is typically a colorless liquid or solid depending on its purity and form. Its boiling point and melting point can vary based on substituents attached to the oxetane rings.
Key chemical properties include:
Relevant physicochemical data such as octanol/water partition coefficients and thermal stability have been evaluated using in silico tools .
Di(oxetan-3-yl)amine has potential applications in several scientific fields:
The pursuit of three-dimensional molecular architectures in drug discovery has driven significant interest in strained four-membered heterocycles, including oxetanes and azetidines. These motifs address critical limitations of traditional flat, aromatic scaffolds by enhancing target selectivity, improving pharmacokinetic profiles, and reducing clinical attrition rates [3]. Their high ring strain (~25.5 kcal/mol for oxetanes) and marked puckering confer unique electronic and steric properties that influence bioactivity [5] [7]. Synthetic innovations, such as cycloisomerization via metal hydride hydrogen atom transfer/radical polar crossover (MHAT/RPC), now enable efficient construction of polysubstituted variants, including spirooxetanes previously inaccessible through classical methods [2] [7]. This methodological progress expands the drug designer’s toolbox for incorporating strained rings into complex molecules.
Table 1: Key Properties of Four-Membered Heterocycles
Heterocycle | Ring Strain (kcal/mol) | Hybridization | Puckering Angle | Primary Synthetic Method |
---|---|---|---|---|
Oxetane | 25.5 | sp³ | 8.7° | MHAT/RPC cyclization [2] [5] |
Azetidine | ~26.5 | sp³ | ~15° | Cyclization/[2+2] cycloaddition [7] |
β-Lactam | ~26.0 | sp²/sp³ | Varies | Kinugasa reaction [7] |
Oxetanes have evolved from structural curiosities to strategic bioisosteres, driven by seminal work from the Carreira group and Hoffmann-La Roche collaborators. Their negative inductive effect (−I effect) enables precise modulation of physicochemical properties:
Clinical candidates like ziresovir (RSV inhibitor) and fenebrutinib (BTK inhibitor) exemplify this strategy, where oxetanes improve solubility and target engagement [3].
Di(oxetan-3-yl)amine (systematic name: N-(oxetan-3-yl)oxetan-3-amine; CID 72207853) embodies the synergistic advantages of oxetane bioisosterism and symmetric 3D topology:
C1C(CO1)NC2COC2
) and InChIKey (FVMLCWCGBGGOLK-UHFFFAOYSA-N
) reflect this symmetrical structure. Table 2: Physicochemical Profile of Di(oxetan-3-yl)amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C6H11NO2 | Low MW enables fragment-based design |
Calculated CCS (Ų) | 109.3 ([M+H]+) | Predicts membrane permeability |
Hydrogen Bond Acceptors | 3 | Enhances solubility and target engagement |
Fsp³ | 1.0 | Maximizes 3D character |
Polar Surface Area | ~38 Ų | Balances permeability and solubility |
Table 3: Key Oxetane-Containing Compounds in Drug Discovery
Compound Name | Structure | Clinical Stage | Therapeutic Area |
---|---|---|---|
Di(oxetan-3-yl)amine | Symmetrical bis-oxetane amine | Preclinical | Scaffold for lead optimization |
Ziresovir | 3-Aminooxetane derivative | Phase III | Respiratory syncytial virus |
Fenebrutinib | Oxetane ether | Phase III | Multiple sclerosis |
Danuglipron | Amino-oxetane carboxylic acid | Phase II | Diabetes |
The integration of di(oxetan-3-yl)amine into medicinal chemistry workflows exemplifies a paradigm shift toward strain-enabled molecular design. Its capacity to fine-tune polarity, conformation, and stability positions it as a versatile building block for next-generation therapeutics targeting protein-protein interactions and allosteric binding sites [3] [4] [7]. Future work will likely explore asymmetric variants and spirocyclic derivatives to further exploit this three-dimensional chemical space.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2